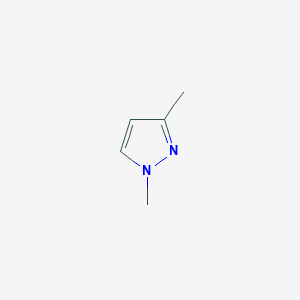

1,3-Dimethylpyrazole

Übersicht

Beschreibung

1,3-Dimethylpyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms at positions 1 and 2. This compound is known for its versatility in various chemical reactions and applications in different fields, including medicinal chemistry, agrochemistry, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyrazole can be synthesized through several methods:

Condensation of Acetylacetone and Hydrazine Hydrate: This method involves the reaction of acetylacetone with hydrazine hydrate in ethanol or aqueous alkali.

Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of 1-carbamido or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone.

Reaction of 1,2-Pentadien-4-one and Hydrazine Hydrate: This method provides an alternative route for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the condensation of acetylacetone and hydrazine hydrate due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1,3-Dimethylpyrazol durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Brom, Sauerstoff, Wasserstoffgas, Rutheniumkatalysatoren, Arylhalogenide und Kupferpulver. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Pyrazole und Pyrazolinderivate .

Wissenschaftliche Forschungsanwendungen

1,3-Dimethylpyrazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dimethylpyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:

Wirkmechanismus

The mechanism of action of 1,3-dimethylpyrazole involves its interaction with specific molecular targets and pathways:

Nitrification Inhibition: In agricultural applications, this compound acts as a nitrification inhibitor by chelating copper ions required by the ammonia monooxygenase enzyme, thereby inhibiting the first step of ammonium oxidation.

Pharmacological Effects: In medicinal chemistry, the compound’s mechanism of action involves binding to specific receptors or enzymes, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethylpyrazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

3,5-Dimethylpyrazol: Beide Verbindungen haben ähnliche Strukturen, unterscheiden sich jedoch in der Position der Methylgruppen.

1-Cyanoacetyl-3,5-dimethylpyrazol: Diese Verbindung wird als Cyanoacetylierungsmittel und als Baustein für die Synthese heterocyclischer Verbindungen verwendet.

Poly((3,5-dimethylpyrazol-1-yl)methyl)benzol: Diese Verbindung wird als Ligand in der Koordinationschemie verwendet und hat aufgrund ihrer polymeren Struktur einzigartige Eigenschaften.

1,3-Dimethylpyrazol zeichnet sich durch seine spezifischen Anwendungen in der Nitrifikationshemmung und seine Vielseitigkeit in verschiedenen chemischen Reaktionen aus.

Biologische Aktivität

1,3-Dimethylpyrazole (DMP) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of DMP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Overview of this compound

This compound is a derivative of pyrazole, a five-membered heterocyclic compound known for its wide range of biological activities. DMP has been studied for its effects on various biological systems, including anti-inflammatory, antimicrobial, and antitumor properties.

1. Anti-Inflammatory Activity

DMP has demonstrated notable anti-inflammatory effects. A study highlighted that certain pyrazole derivatives exhibit significant inhibition of inflammation in carrageenan-induced paw edema models. For instance, compounds derived from DMP showed over 84% inhibition compared to standard drugs like diclofenac .

2. Antimicrobial Activity

Research indicates that DMP and its derivatives possess antimicrobial properties against various bacterial strains. For example, certain synthesized pyrazoles showed effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the structure was identified as crucial for enhancing antimicrobial activity .

3. Antitumor Activity

DMP has also been investigated for its potential antitumor effects. A study found that DMP derivatives exhibited cytotoxic activity against cancer cell lines, suggesting a promising avenue for cancer therapy . The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

The biological activity of DMP is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMP has been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell growth and immune responses.

- Interaction with Cellular Targets : DMP interacts with specific cellular targets, influencing their function and leading to biological responses.

Case Study 1: Anti-Inflammatory Effects

A detailed investigation into the anti-inflammatory properties of DMP revealed that it significantly reduced edema in animal models. The study compared the efficacy of DMP with standard anti-inflammatory agents and found it to be comparably effective, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focused on the antimicrobial activity of DMP derivatives, researchers synthesized a series of compounds and tested them against a range of pathogens. The results showed that certain derivatives had enhanced activity compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on DMP .

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Eigenschaften

IUPAC Name |

1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODLZCJDRXTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219523 | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-48-4 | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.